![molecular formula C30H24Cl2N4O4 B391156 N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide](/img/structure/B391156.png)
N'~1~,N'~2~-bis[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]ethanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups and an oxamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide typically involves the reaction of 2-chlorobenzaldehyde with 2-hydroxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
作用機序
The mechanism of action of N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The pathways involved often include coordination with transition metals, which can alter the reactivity and stability of the compound .
類似化合物との比較
Similar Compounds
- N,N’-bis[(2-hydroxy)phenyl]oxamide
- N,N’-bis[(2-methoxy)phenyl]oxamide
- N,N’-bis(phenyl)oxamide
- N,N’-bis[(1R,2S)-(–)-norephedrine]oxamide
- N,N’-bis[(1R,2R)-(–)-norpseudoephedrine]oxamide
Uniqueness
N,N’-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide is unique due to the presence of chlorophenyl groups, which impart distinct chemical properties such as increased reactivity in substitution reactions. Additionally, the oxamide core provides a stable framework that can coordinate with metal ions, making it valuable in coordination chemistry and materials science.
特性
分子式 |
C30H24Cl2N4O4 |
|---|---|
分子量 |
575.4g/mol |
IUPAC名 |
N,N'-bis[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C30H24Cl2N4O4/c31-25-13-5-1-11-23(25)19-39-27-15-7-3-9-21(27)17-33-35-29(37)30(38)36-34-18-22-10-4-8-16-28(22)40-20-24-12-2-6-14-26(24)32/h1-18H,19-20H2,(H,35,37)(H,36,38)/b33-17+,34-18+ |
InChIキー |
OIABQYUSZJMJCM-WMFSDKRHSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
異性体SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


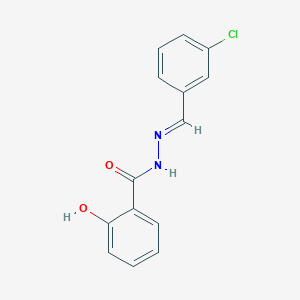
![N-[3-nitro-5-(3-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391074.png)
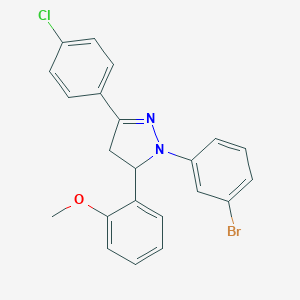
![N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide](/img/structure/B391077.png)
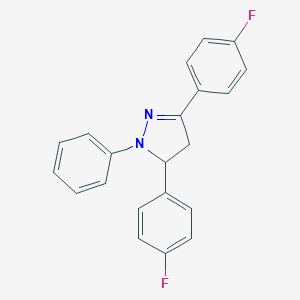
![4-(1-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B391082.png)
![4-nitro-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B391083.png)
![4-{1-[4-(Benzoyloxy)-5-isopropyl-2-methylphenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-2-isopropyl-5-methylphenyl benzoate](/img/structure/B391084.png)
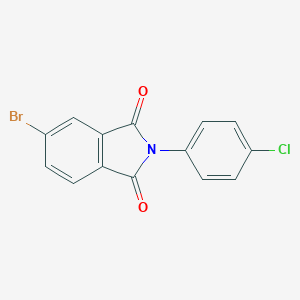
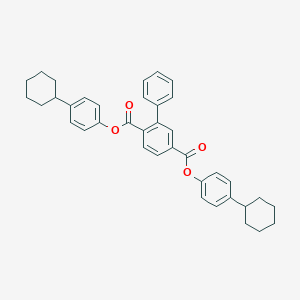
![2,4-Bisnitro-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391088.png)
![N-(1,3-benzodioxol-5-ylmethylene)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B391092.png)
![2-Methoxy-6-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391093.png)
![4-[4-({3-Nitrobenzoyl}oxy)benzyl]phenyl 3-nitrobenzoate](/img/structure/B391096.png)
